![molecular formula C22H26O4 B14310763 3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde CAS No. 111029-21-1](/img/structure/B14310763.png)
3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: is an organic compound with the molecular formula C({22})H({26})O(_{4}) It consists of two benzaldehyde groups connected by an octane chain through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and 1,8-dibromooctane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: Benzaldehyde is reacted with 1,8-dibromooctane under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzyl alcohol.
Substitution: Nitro derivatives of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde.
Aplicaciones Científicas De Investigación
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde depends on its interaction with various molecular targets:
Aldehyde Groups: These functional groups can form covalent bonds with nucleophiles, such as amines, through Schiff base formation.
Ether Linkages: The ether linkages provide flexibility and stability to the molecule, allowing it to interact with different molecular environments.
Comparación Con Compuestos Similares
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: can be compared with other similar compounds, such as:
3,3’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: This compound has a shorter ethane linker instead of an octane chain, resulting in different physical and chemical properties.
3,3’-[Butane-1,4-diylbis(oxy)]dibenzaldehyde: The butane linker provides intermediate properties between the ethane and octane derivatives.
Uniqueness: : The octane linker in 3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde imparts greater flexibility and length, which can influence its reactivity and interactions in various applications.
Conclusion
3,3’-[Octane-1,8-diylbis(oxy)]dibenzaldehyde: is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for further study and development.
Propiedades
Número CAS |
111029-21-1 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-[8-(3-formylphenoxy)octoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O4/c23-17-19-9-7-11-21(15-19)25-13-5-3-1-2-4-6-14-26-22-12-8-10-20(16-22)18-24/h7-12,15-18H,1-6,13-14H2 |
Clave InChI |
PCYPMQJPUPNKAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


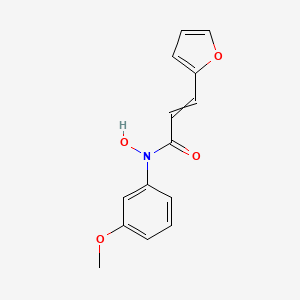
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
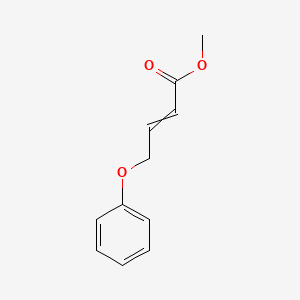
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)


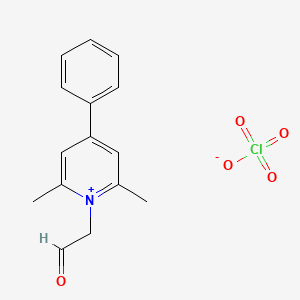

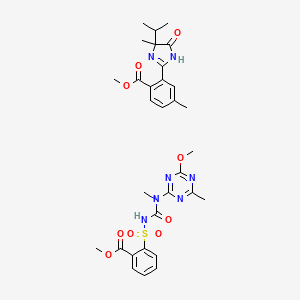
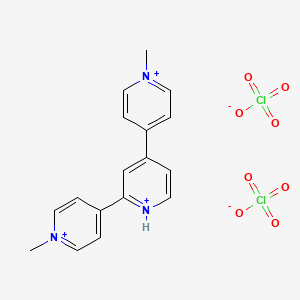
![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
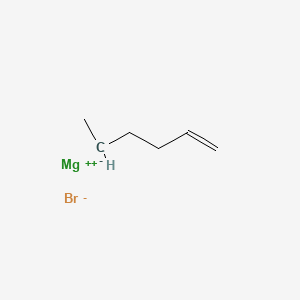
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)

